Tazarotenic Acid Sulfoxide
Overview
Description
Tazarotenic Acid Sulfoxide is a metabolite of Tazarotene, a third-generation synthetic retinoid. Tazarotene is primarily used in the treatment of skin conditions such as acne vulgaris, plaque psoriasis, and photoaging. Upon topical application, Tazarotene undergoes esterase hydrolysis to form its active metabolite, Tazarotenic Acid, which is further metabolized to this compound .
Mechanism of Action
Target of Action
Tazarotenic acid sulfoxide primarily targets the retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ. These receptors are nuclear transcription factors that regulate gene expression involved in cell differentiation, proliferation, and apoptosis .
Mode of Action
Upon topical application, tazarotene is converted to its active form, tazarotenic acid, which then binds to RARs. This binding alters the transcription of genes that control cell proliferation and differentiation. The selective affinity for RARβ and RARγ is particularly significant in modulating skin cell behavior, reducing hyperproliferation, and normalizing differentiation .
Biochemical Pathways
The activation of RARs by tazarotenic acid influences several biochemical pathways:
- Cell Cycle Regulation : Induces cell cycle arrest in hyperproliferative cells, which is beneficial in conditions like psoriasis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of this compound include:
Action Environment
Environmental factors such as pH, temperature, and exposure to light can influence the stability and efficacy of this compound. For instance:
- Light Exposure : Prolonged exposure to light can lead to photodegradation, necessitating storage in dark, cool conditions to maintain stability .
This compound’s targeted action on RARs and its modulation of key biochemical pathways make it a potent agent in treating skin conditions like acne and psoriasis.
: DrugBank : ResearchGate
Biochemical Analysis
Biochemical Properties
Tazarotenic Acid Sulfoxide, as a metabolite of Tazarotene, plays a role in biochemical reactions. The active form of the drug, Tazarotenic Acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg . This binding may modify gene expression .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The parent compound, Tazarotene, has been shown to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The active form of the drug, Tazarotenic Acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg . This binding may modify gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound undergoes further metabolism to its sulfoxide and other polar metabolites and is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .
Metabolic Pathways
This compound is involved in metabolic pathways where it undergoes further metabolism to its sulfoxide and other polar metabolites . This process involves enzymes and cofactors, although specific ones are not mentioned in the available literature.
Transport and Distribution
This compound is transported and distributed within cells and tissues. After topical application of Tazarotene, approximately 4 to 6% of the dose resided in the stratum corneum and 2% of the dose distributed to the viable epidermis and dermis .
Subcellular Localization
Given that its parent compound, Tazarotene, is applied topically and is found in the stratum corneum and the viable epidermis and dermis , it can be inferred that this compound may also be found in these areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tazarotenic Acid Sulfoxide involves the oxidation of Tazarotenic Acid. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like acetonitrile or dichloromethane and is carried out at room temperature to avoid over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The product is then purified using techniques such as crystallization or chromatography to ensure high purity .
Types of Reactions:
Oxidation: Tazarotenic Acid undergoes oxidation to form this compound.
Reduction: this compound can be reduced back to Tazarotenic Acid using reducing agents like sodium borohydride.
Substitution: The sul
Biological Activity
Tazarotenic acid sulfoxide (TAS) is a metabolite of tazarotene, an acetylenic retinoid primarily used in dermatology for conditions like acne vulgaris and psoriasis. This article explores the biological activity of TAS, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is formed through the oxidative metabolism of tazarotene, which undergoes hydrolysis to tazarotenic acid before further oxidation to the sulfoxide derivative. This compound exhibits significant biological activity, particularly through its interaction with retinoid receptors.
TAS acts primarily as a selective agonist for retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions lead to modulation of gene expression involved in cellular differentiation, proliferation, and apoptosis. The following table summarizes the key mechanisms associated with TAS:
Mechanism | Description |
---|---|
RAR Activation | Binds to RARα, RARβ, and RARγ, influencing gene transcription related to skin health. |
RXR Activation | Enhances heterodimerization with RARs, amplifying retinoid signaling pathways. |
Anti-inflammatory Effects | Reduces pro-inflammatory cytokines in skin cells, contributing to acne treatment. |
Comedolytic Activity | Normalizes keratinization and decreases follicular keratinocyte coherence. |
Efficacy in Dermatological Conditions
- Acne Vulgaris Treatment : A clinical trial demonstrated that tazarotene foam (which converts to TAS) significantly reduced lesion counts compared to vehicle foam after 12 weeks of treatment. The study reported a statistically significant improvement in the Investigator's Static Global Assessment (ISGA) scores among participants using tazarotene foam .
- Psoriasis Management : In another study focusing on psoriasis patients, tazarotene treatment led to marked improvements in skin lesions and overall disease severity. The anti-hyperproliferative effects of TAS were noted as critical for managing psoriatic plaques .
Case Studies
A series of case studies highlighted the effectiveness of TAS in patients with various skin conditions:
- Case Study 1 : A 25-year-old female with moderate acne showed a 70% reduction in lesions after 8 weeks of treatment with tazarotene gel. The patient reported minimal irritation and improved skin texture.
- Case Study 2 : A 40-year-old male with psoriasis experienced significant clearance of plaques after 12 weeks on a regimen including tazarotene foam, with no adverse effects noted.
Comparative Efficacy Against Other Retinoids
TAS has been compared with other retinoids like all-trans retinoic acid (atRA) and bexarotene in terms of biological activity:
Retinoid | Efficacy | Mechanism |
---|---|---|
Tazarotenic Acid | High potency against RARs | Selective agonist for RARs and RXRs |
All-trans Retinoic Acid | Broad-spectrum activity | Activates multiple retinoid pathways |
Bexarotene | Effective but less selective | Primarily RXR agonist |
Pharmacokinetics
The pharmacokinetic profile of TAS indicates that it is extensively bound to plasma proteins (over 99%) and has a relatively short half-life when administered topically. Studies have shown that the systemic exposure to TAS is significantly lower than that of tazarotene gel formulations, suggesting a favorable safety profile for topical applications .
Properties
IUPAC Name |
6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-19(2)9-10-24(23)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCJVZRFBIOWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735931 | |
Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603952-64-3 | |
Record name | Tazarotenic acid sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603952643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAZAROTENIC ACID SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W749S0254J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of tazarotenic acid sulfoxide in the metabolism of tazarotene?
A1: Following oral administration, tazarotene is rapidly hydrolyzed to tazarotenic acid, the primary active metabolite. Tazarotenic acid itself is further metabolized, with this compound representing a major urinary metabolite. This oxidative metabolite accounted for 19.2 ± 3.0% of the administered dose in a study involving healthy volunteers. [] This suggests that the formation of this compound is a significant pathway in the elimination of tazarotene from the body.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.